3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one is a quinazoline-based compound that has garnered significant attention in the field of medicinal chemistry due to its unique properties
Mechanism of Action
Target of Action
The primary targets of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one are multiple protein kinases . These kinases play a significant role in signal transduction pathways .
Mode of Action
this compound interacts with its targets, the protein kinases, and inhibits their function . This inhibition disrupts the normal functioning of the signal transduction pathways .
Biochemical Pathways
The affected pathways due to the action of this compound are those regulated by the protein kinases . The disruption of these pathways leads to changes in cell proliferation, differentiation, metastasis, and apoptosis .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein kinases, disruption of signal transduction pathways, and changes in cell functions . These effects can lead to the inhibition of cell proliferation and induction of apoptosis .
Action Environment
It is likely that factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one typically involves the formation of the quinazolinone core followed by the introduction of the cyclopropyl and prop-2-ynylsulfanyl groups. The synthetic route may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Cyclopropyl Group: This step involves the alkylation of the quinazolinone core with cyclopropyl halides under basic conditions.
Introduction of Prop-2-ynylsulfanyl Group: This step involves the nucleophilic substitution of the quinazolinone core with prop-2-ynylsulfanyl reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and amines.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a multi-kinase inhibitor, which can be useful in cancer therapy.
Biological Research: It is used in studies related to apoptosis induction and cell cycle regulation.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylquinazolin-4-one Derivatives: These compounds share a similar quinazolinone core but differ in the substituents attached to the core.
Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used in cancer therapy, also share a similar quinazoline core.
Uniqueness
3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one is unique due to its specific combination of cyclopropyl and prop-2-ynylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-9-18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h1,3-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCTKDKYANKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.